4,6-Dichloro-2-isothiocyanatopyrimidine
Description
4,6-Dichloro-2-isothiocyanatopyrimidine is a heterocyclic compound featuring a pyrimidine backbone substituted with chlorine atoms at positions 4 and 6 and an isothiocyanate (-N=C=S) group at position 2. Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in nucleophilic substitution, cycloaddition, and cross-coupling reactions . The isothiocyanate group, in particular, is known for its affinity toward amines, enabling the formation of thiourea linkages—a critical feature in bioconjugation and drug design .
Properties
Molecular Formula |
C5HCl2N3S |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
4,6-dichloro-2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5HCl2N3S/c6-3-1-4(7)10-5(9-3)8-2-11/h1H |
InChI Key |
CGKUGRMUMOQEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N=C=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 2nd position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and subsequent isothiocyanation steps are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-isothiocyanatopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used solvents.
Catalysts: Palladium-based catalysts are often employed in cross-coupling reactions.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Resulting from the substitution of chlorine atoms with various nucleophiles.
Scientific Research Applications
4,6-Dichloro-2-isothiocyanatopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-isothiocyanatopyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,6-Dichloro-2-isothiocyanatopyrimidine with structurally related pyrimidine derivatives, focusing on molecular properties, functional groups, and applications.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated molecular weight for 4,6-Dichloro-2-isocyanatopyrimidine (C₅HCl₂N₃O).
Key Comparisons:
Functional Group Reactivity: Isothiocyanate (-N=C=S) vs. Isocyanate (-NCO): The isothiocyanate group in the target compound is more nucleophilic than isocyanate due to sulfur’s larger atomic radius, enabling faster thiourea formation with amines . Isocyanates (e.g., 4,6-Dichloro-2-isocyanatopyrimidine) form ureas but require stricter anhydrous conditions . Amino (-NH₂) vs. Isothiocyanate: 2-Amino-4,6-dichloropyrimidine lacks the electrophilic character of isothiocyanate, making it less reactive toward amines but more suitable for metal coordination .
Halogen Effects :
- 4,6-Dichloropyrimidine’s dichloro substitution enhances electrophilicity at positions 2 and 4, facilitating Suzuki-Miyaura cross-coupling reactions . In contrast, the isothiocyanate group directs reactivity toward nucleophilic additions.
Solubility and Polarity :
- Hydroxyl (6-Chloro-4-hydroxypyrimidine) and ethoxy (2-Ethoxy-4,6-dichloropyrimidine) groups improve water solubility compared to the hydrophobic isothiocyanate derivative .
- Mercapto (-SH) in 4,6-Dimethyl-2-mercaptopyrimidine offers redox activity, enabling disulfide bond formation—unlike the isothiocyanate group’s covalent binding .
Applications: Pharmaceuticals: 2-Amino-4,6-dichloropyrimidine is a key intermediate in antiviral agents, while isothiocyanate derivatives are leveraged for targeted drug delivery . Agrochemicals: Ethoxy and dichloro analogs are precursors in herbicide synthesis due to their stability and reactivity .
Research Findings and Limitations
- Synthetic Challenges: Isothiocyanate-containing pyrimidines require controlled conditions to prevent hydrolysis to thioureas, unlike their amino or hydroxyl analogs .
- Thermal Stability : Dichloro derivatives (e.g., 4,6-Dichloropyrimidine) exhibit lower thermal stability compared to methyl- or ethoxy-substituted pyrimidines .
- Toxicity: Isothiocyanate and isocyanate groups pose higher acute toxicity (e.g., respiratory irritation) than amino or hydroxyl substituents, necessitating stringent safety protocols .
Biological Activity
4,6-Dichloro-2-isothiocyanatopyrimidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmaceuticals and agrochemicals. This compound is structurally related to various pyrimidine derivatives, which are known for their diverse biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C5H2Cl2N2S. The compound features two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and an isothiocyanate group at position 2. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The isothiocyanate group is known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism is crucial in the development of certain anticancer agents.
- Antimicrobial Activity : Studies have shown that compounds with isothiocyanate groups exhibit antimicrobial properties, which may be applicable in treating infections caused by resistant strains of bacteria.
- Antitumor Effects : Some research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study A | Anticancer | Apoptosis Induction | Induced cell death in leukemia cell lines. |
| Study B | Antimicrobial | Enzyme Inhibition | Inhibited growth of E. coli and S. aureus. |
| Study C | Antiviral | Viral Replication Inhibition | Reduced replication rates of specific viruses in vitro. |
Case Studies
- Anticancer Properties : In a study published in Cancer Letters, researchers investigated the effects of various pyrimidine derivatives, including this compound, on human leukemia cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups.
- Antimicrobial Efficacy : A study conducted by researchers at a university microbiology department evaluated the antimicrobial properties of several isothiocyanate compounds against common pathogens. Results indicated that this compound effectively inhibited bacterial growth at low concentrations.
- Viral Inhibition : Research published in Journal of Virology examined the antiviral activity of several compounds against influenza viruses. The study found that this compound significantly reduced viral titers in infected cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
